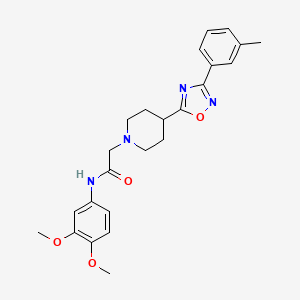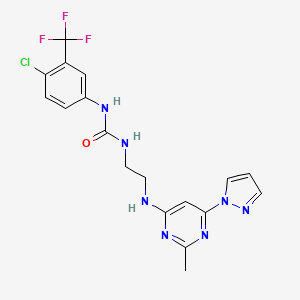![molecular formula C19H18N6 B2895496 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 337928-75-3](/img/structure/B2895496.png)
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The structure of this compound consists of a triazoloquinoxaline core with a phenylpiperazine moiety, which contributes to its biological activity.
作用機序
Target of Action
It is known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . Some studies suggest that these compounds may target non-conserved amino acid residues .
Mode of Action
It is suggested that the compound interacts with its targets through aromatic nucleophilic substitution . It’s also reported that some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline can intercalate DNA .
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties, suggesting that they may affect multiple pathways .
Result of Action
Some studies suggest that these compounds may exhibit cytotoxicity and can intercalate DNA .
生化学分析
Biochemical Properties
The biochemical properties of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline are largely determined by its interactions with various biomolecules. For instance, it has been found to intercalate DNA, which suggests that it may interact with enzymes and proteins involved in DNA replication and repair .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its binding to the A2B receptor, which has been correlated with anticancer activity . This binding may inhibit the receptor, leading to changes in gene expression and cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
-
Formation of the Quinoxaline Core: : The synthesis begins with the formation of the quinoxaline core. This is achieved by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to produce 2,3-dichloroquinoxaline .
-
Introduction of the Triazole Ring: This is done by reacting 2,3-dichloroquinoxaline with sodium azide in the presence of a copper catalyst to form the triazoloquinoxaline core .
-
Attachment of the Phenylpiperazine Moiety: : Finally, the phenylpiperazine moiety is introduced by reacting the triazoloquinoxaline core with 4-phenylpiperazine under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
科学的研究の応用
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
類似化合物との比較
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds:
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar core structure but lacks the phenylpiperazine moiety.
[1,2,4]Triazolo[4,3-c]quinazoline: Similar triazole ring but different quinoxaline core.
[1,2,4]Triazolo[4,3-a]pyrazine: Similar triazole ring but different heterocyclic core.
The uniqueness of this compound lies in its phenylpiperazine moiety, which enhances its biological activity and specificity towards certain molecular targets.
特性
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)18-19-22-20-14-25(19)17-9-5-4-8-16(17)21-18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYHAPUMCETJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N5C3=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2895413.png)

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)


![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)


![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)


![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)
![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2895436.png)
